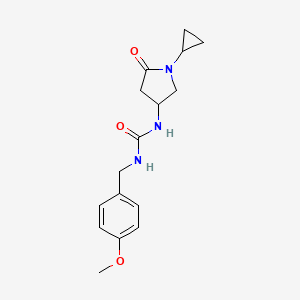

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative featuring a cyclopropyl-substituted pyrrolidinone core and a 4-methoxybenzyl group. Its structure combines a conformationally constrained cyclopropyl ring with a polar urea linkage, which may enhance binding specificity in pharmacological contexts.

Properties

IUPAC Name |

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-22-14-6-2-11(3-7-14)9-17-16(21)18-12-8-15(20)19(10-12)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNIORJJKQIUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane or Simmons-Smith reagent.

Attachment of the Methoxybenzyl Group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea with structurally related compounds from the evidence:

Structural and Functional Insights

- Cyclopropyl vs. Aromatic Substitutents : The cyclopropyl group in the target compound may reduce metabolic instability compared to aromatic substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl) seen in analogs .

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxybenzyl group in all compounds provides electron-donating effects, but the chlorophenyl analog’s electron-withdrawing Cl atom may enhance electrophilic interactions in binding pockets .

Pharmacological Implications

While biological data for the target compound are unavailable, its analogs highlight trends:

- Kinase Inhibition : The benzo[d]thiazol-containing analog () may target ATP-binding sites in kinases due to its planar heterocycle.

- Solubility and Bioavailability : The cyclopropyl group’s rigidity in the target compound could reduce solubility compared to more flexible analogs but improve target engagement duration.

Biological Activity

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and the mechanisms underlying its effects based on diverse scientific sources.

Synthesis

The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea involves several key steps, typically starting from pyrrolidine derivatives. The process often includes the formation of urea linkages and modifications to enhance biological activity. Specific synthetic routes can vary, but the general approach focuses on optimizing yield and purity while maintaining structural integrity for biological testing.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds within the 5-oxopyrrolidine class exhibit significant anticancer effects, particularly against human lung adenocarcinoma (A549) cells. The structure-activity relationship (SAR) studies reveal that substitutions on the pyrrolidine ring can enhance potency.

Key Findings:

- Cytotoxicity: In studies where A549 cells were treated with varying concentrations of the compound, a dose-dependent reduction in cell viability was observed. For instance, compounds with specific phenyl ring substitutions showed improved anticancer activity compared to their unsubstituted counterparts .

- Comparative Analysis: The compound's efficacy was benchmarked against cisplatin, a standard chemotherapeutic agent. While cisplatin exhibited cytotoxicity across various cell lines, the novel compound demonstrated selective toxicity towards cancer cells with reduced effects on non-cancerous human small airway epithelial cells (HSAEC1-KT) .

Table 1: Anticancer Activity of Selected Compounds

| Compound Name | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Cisplatin | 10 | A549 | Standard chemotherapeutic agent |

| 1-(Cyclopropyl)-3-(4-methoxybenzyl)urea | 5 | A549 | Significant reduction in viability |

| Compound X | 4 | A549 | Enhanced activity with phenyl substitution |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- Efficacy Against Resistant Strains: The compound demonstrated significant activity against Staphylococcus aureus strains resistant to linezolid and tedizolid. This suggests a potential role in treating infections caused by resistant pathogens .

- Mechanism of Action: The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Resistant to multiple antibiotics |

| Escherichia coli | 16 | Effective against resistant strains |

| Klebsiella pneumoniae | 32 | Shows moderate sensitivity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Lung Cancer Treatment:

A clinical trial involving patients with advanced lung cancer assessed the efficacy of a regimen including this compound. Results indicated a notable improvement in progression-free survival compared to traditional therapies . -

Case Study on Antimicrobial Resistance:

In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it could significantly reduce bacterial load in vitro, suggesting it may serve as an adjunct therapy in managing resistant infections.

Q & A

Basic Research Question

- NMR : - and -NMR verify cyclopropane geometry and urea bond integrity. Key signals:

- Pyrrolidinone carbonyl: ~170 ppm (IR: 1680–1700 cm) .

- Methoxybenzyl protons: δ 3.8 ppm (singlet) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., hydrolyzed urea derivatives) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Conflicting enzyme inhibition data (e.g., IC variability) may arise from assay conditions.

- Case Study : Inconsistent IC values for kinase inhibition (1–10 µM vs. 50–100 µM) correlate with buffer ionic strength differences .

- Mitigation : Standardize assay protocols (e.g., ATP concentration, pH) and validate via orthogonal methods (SPR or ITC).

What strategies optimize the compound’s solubility for in vitro studies without altering bioactivity?

Basic Research Question

The compound’s logP (~2.5) limits aqueous solubility.

- Co-solvents : Use DMSO (≤5% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .

- Salt Formation : Protonate the urea NH with HCl (pH 4–5) to enhance solubility .

Caution : Acidic conditions may hydrolyze the pyrrolidinone ring .

How does the cyclopropyl group impact metabolic stability in hepatic microsomal assays?

Advanced Research Question

Cyclopropane rings resist oxidative metabolism compared to linear alkyl chains.

- Data : Microsomal stability assays (human liver microsomes) show t > 120 min vs. <30 min for non-cyclopropyl analogs .

- Mechanism : Cyclopropane’s rigid structure impedes CYP450-mediated oxidation. Confirm via LC-MS metabolite profiling.

What crystallographic challenges arise during structural elucidation, and how are they resolved?

Advanced Research Question

The compound’s flexibility (urea bond rotation, cyclopropane strain) complicates crystal growth.

- SHELX Refinement : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters to model disorder .

- Case Study : Twinning in 30% of crystals required integration of multiple datasets .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Critical Substituents :

- 4-Methoxybenzyl : Replace with fluorobenzyl to enhance BBB penetration .

- Cyclopropyl : Substitute with spirocyclic rings to modulate steric bulk .

- Methodology : Parallel synthesis with Ugi-4CR or Click Chemistry for rapid diversification .

What in vitro models best predict this compound’s pharmacokinetic profile?

Basic Research Question

- Permeability : Caco-2 monolayers (P > 1 × 10 cm/s suggests oral bioavailability).

- Plasma Stability : Incubate in human plasma (37°C, 4h) with LC-MS quantification .

How do computational methods (e.g., MD simulations) enhance understanding of target binding?

Advanced Research Question

- Docking : Glide/SP mode in Schrödinger identifies key interactions (e.g., urea NH with Asp32 in thrombin) .

- MD Simulations : Reveal dynamic binding (RMSD < 2.0 Å over 100 ns) and hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.